molecular formula C17H15ClN2O3 B2595275 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid CAS No. 303148-67-6

2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid

Cat. No. B2595275
CAS RN: 303148-67-6
M. Wt: 330.77
InChI Key: CCHSVFWARMTYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid, also known as CMPB, is an organic compound belonging to the class of benzimidazoles and is used in a variety of scientific research applications. CMPB is a synthetic compound that has been studied for its potential applications in fields such as pharmaceuticals, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Benzimidazo[1,2-a][1,4]diazepinones : A bifunctional formyl acid, including a derivative of 3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid, was used in a one-pot reaction to synthesize novel benzimidazole-fused 1,4-diazepine-5-ones. This highlights the compound's role in facilitating complex chemical syntheses (Ghandi, Zarezadeh, & Taheri, 2011).

  • Synthesis of Benzimidazole Derivatives : Another study focused on the synthesis of various derivatives of 3-(1H-benzimidazole-2) propanoic acid using aldehydes by condensation reaction. These derivatives include lactam and acid variants, demonstrating the versatility of the base compound in chemical synthesis (Ayalp, 1989).

  • Fluorescent Property Studies : Research on 2-Amino-3-methyl-1-oxo-1H,4H-pyrido[1,2-a]benzimidazole-4-carbonitrile, a key compound in the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, revealed the potential use of these compounds as fluorescent whitening agents. This indicates the applicability of benzimidazole derivatives in materials science (Rangnekar & Rajadhyaksha, 1986).

Biological and Pharmaceutical Applications

  • Antimicrobial and Antifungal Activities : A study on the synthesis and evaluation of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, which are related to benzimidazole compounds, demonstrated significant antimicrobial activity against various bacterial and fungal strains. This underscores the potential pharmaceutical application of benzimidazole derivatives (Patel & Patel, 2017).

  • Anticancer Evaluation : Research involving the synthesis of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole and its evaluation for anticancer properties showcased the compound's potential in cancer treatment research (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

  • Antibacterial and Cytotoxic Activities : A series of benzimidazole derivatives were synthesized and evaluated for their antibacterial and cytotoxic properties, indicating their potential use in developing new antimicrobial and cancer therapies (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

properties

IUPAC Name

2-[6-chloro-2-(4-methylphenyl)benzimidazol-1-yl]oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-10-3-5-12(6-4-10)16-19-14-8-7-13(18)9-15(14)20(16)23-11(2)17(21)22/h3-9,11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHSVFWARMTYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2OC(C)C(=O)O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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